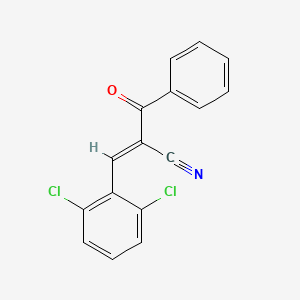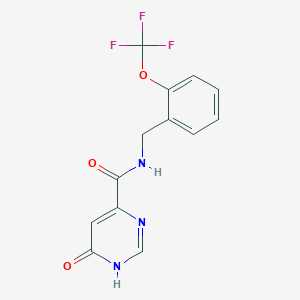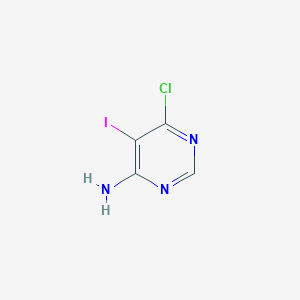
N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Approaches
N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide, as part of the pyrimidine derivatives, has been synthesized through various methods. For instance, the compound was synthesized using dimethylformamide dimethyl acetal (DMF-DMA), resulting in a structure suitable for antitumor activities. The method utilized microwave irradiation, signifying a contemporary approach to optimizing reaction conditions (Fahim et al., 2019). Similarly, other derivatives within the same chemical family have been synthesized by interacting 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide with hydrazine derivatives, indicating a broad scope of synthetic pathways for these compounds (Deohate & Palaspagar, 2020).
Chemical Interactions and Structural Insights
The structural and interactional dynamics of related compounds reveal intricate chemical behavior. For instance, the interaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide leads exclusively to a specific quinazolinone structure, highlighting the specificity of chemical interactions and the potential for generating target compounds with precise structural configurations (Shestakov et al., 2011).
Crystal Structure Analysis
Crystallographic analysis is pivotal in determining the detailed structure of these compounds. One study synthesized N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide and analyzed its crystal structure through X-ray diffraction, providing essential insights into its molecular geometry and potential for herbicidal activity (Liu et al., 2008).
Biological Activities and Applications
Antitumor Activities
Several studies have underscored the potential antitumor activities of pyrimidine derivatives. Notably, specific pyrimidiopyrazole derivatives displayed remarkable in vitro antitumor activity, highlighting the therapeutic potential of these compounds. Molecular docking studies further supported these findings, suggesting that the compounds’ ability to bind and inhibit oncogenic kinases contributes significantly to their antitumor effects (Fahim et al., 2019).
Herbicidal and Insecticidal Potential
The compound and its related derivatives also exhibit significant herbicidal activities. For example, certain compounds showed moderate to good selective herbicidal activity against specific plant species, indicating their potential use in agricultural settings (Liu & Shi, 2014). Additionally, variations in the dihydropiperazine ring system structure have demonstrated insecticidal activity, suggesting their utility in pest control applications (Samaritoni et al., 2003).
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-6-8(3)21-13(15-6)16-10(18)5-4-9-7(2)14-12(20)17-11(9)19/h4-5H2,1-3H3,(H,15,16,18)(H2,14,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLKKCRNYLELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)
![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)

amine](/img/structure/B2628357.png)


![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)

